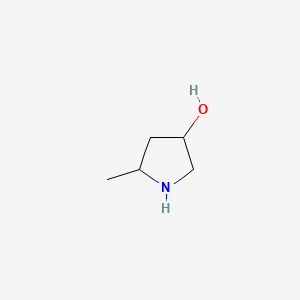

5-Methylpyrrolidin-3-ol

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

Pyrrolidine, also known as tetrahydropyrrole, is a five-membered heterocyclic compound containing a nitrogen atom within its saturated ring structure. This scaffold is of immense significance in organic chemistry due to its widespread presence as a core structure in numerous biologically and pharmacologically active molecules, alkaloids, and natural products wikipedia.orgwikipedia.orgfishersci.bemdwiki.orgciteab.comuni.luwikipedia.orgamerigoscientific.com. Its importance is further amplified by its utility as an intermediate in drug research and development (R&D) studies wikipedia.orgfishersci.be.

Numerous therapeutic agents on the market incorporate the pyrrolidine scaffold, underscoring its pivotal role in medicinal chemistry. Examples include antihistaminics, anticholinergics, anti-Alzheimer's drugs, antibacterials, antihypertensives, antidepressants, and antiepileptics wikipedia.orgfishersci.beamerigoscientific.com. Furthermore, recent drug approvals, such as daridorexant, pacritinib, and futibatinib (B611163) in 2022, continue to feature pyrrolidine rings in their structures wikipedia.orgfishersci.be. Beyond pharmaceuticals, pyrrolidine moieties are found in natural alkaloids like nicotine (B1678760) and hygrine, demonstrating their broad biological relevance wikipedia.orgmdwiki.org. The diverse biological activities associated with pyrrolidine derivatives, including anticancer, antibacterial, anti-inflammatory, antidiabetic, and enzyme inhibitory effects, highlight their versatility wikipedia.orgwikipedia.orgfishersci.beciteab.comuni.luwikipedia.orgamerigoscientific.comtranscriptionfactor.org.

Table 1: Selected Pyrrolidine-Containing Pharmaceuticals and Their Therapeutic Areas

| Compound Name | Therapeutic Area |

| Aniracetam | Anti-Alzheimer, Mental performance enhancer |

| Anisomycin | Antibiotic, Protein synthesis inhibitor |

| Bepridil | Angina pectoris (Calcium channel blocker) |

| Captopril | Antihypertensive (ACE inhibitor) |

| Clemastine | Antihistaminic |

| Clindamycin | Antibacterial |

| Daridorexant | Insomnia (Orexin antagonist) |

| Enalapril | Antihypertensive (ACE inhibitor) |

| Ethosuximide (B1671622) | Antiepileptic |

| Futibatinib | Cholangiocarcinoma (FGFR inhibitor) |

| Glycopyrronium | Anticholinergic, COPD, Sialorrhea |

| Procyclidine | Antiparkinsonian, Anticholinergic |

| Pacritinib | Myelofibrosis (JAK2/FLT3 inhibitor) |

| Rolipram | Antidepressant (PDE4 inhibitor) |

Stereochemical Importance of Chiral Pyrrolidines in Asymmetric Synthesis

The presence of stereogenic centers within the pyrrolidine ring is a highly significant feature, particularly in the realm of asymmetric synthesis. The different stereoisomers and the spatial orientation of substituents can critically influence the biological profile of drug candidates, often determining their binding modes to enantioselective proteins wikipedia.orgfishersci.caguidetopharmacology.org. This stereochemical control is paramount in modern drug discovery, as enantiomers can exhibit vastly different pharmacological activities or even adverse effects.

Chiral pyrrolidines are invaluable as chiral building blocks, ligands for transition metals, and organocatalysts in the synthesis of enantiomerically enriched compounds wikipedia.orgciteab.comuni.lufishersci.caguidetopharmacology.orgnih.govuni.luuni.lu. Their rigid yet versatile structure allows for precise control over the stereochemical outcome of various reactions. The strategic introduction of chiral pyrrolidine units into drug molecules can lead to improved water solubility and enhanced binding affinity and specificity to biological targets citeab.com.

Research into the stereoselective synthesis of chiral pyrrolidines is a dynamic field, with numerous methodologies developed to achieve high enantio- and diastereoselectivity. Key strategies include:

1,3-Dipolar Cycloaddition: This powerful and atom-economical strategy involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various electron-deficient alkenes to construct highly functionalized chiral pyrrolidines wikipedia.orggen.storenih.govnih.gov.

Aza-Michael Cyclization: Enantioselective intramolecular aza-Michael cyclization, often catalyzed by chiral phosphoric acids, is a significant method for forming substituted pyrrolidines and spiropyrrolidines with high enantioselectivities nih.govnih.govmrc.ac.uk.

Kinetic Resolution: This approach involves the selective conversion of one enantiomer from a racemic mixture, yielding enantioenriched chiral pyrrolidines mrc.ac.uk.

Oxetane (B1205548) Desymmetrization: Efficient protocols utilizing oxetane desymmetrization have been developed for the asymmetric synthesis of chiral pyrrolidines, particularly those bearing an all-carbon quaternary stereocenter nih.gov.

Tsuji-Trost Allylation: The asymmetric Tsuji-Trost allylation of N-tert-butanesulfinyl imines followed by cyclization offers a route to novel sp3-rich pyrrolidine chemical scaffolds with high diastereoselectivities uni.lu.

Application as Chiral Ligands and Catalysts: Chiral pyrrolidine derivatives are widely employed as ligands in transition metal-catalyzed asymmetric reactions, such as gold(I) catalysis for intramolecular cycloadditions and atroposelective syntheses nih.govuni.lu, and in reactions involving diethylzinc (B1219324) nih.govuni.lu.

Research Landscape of 5-Methylpyrrolidin-3-ol as a Chiral Building Block

This compound is a chiral pyrrolidine derivative that holds considerable promise as a versatile building block in advanced chemical research, particularly in the synthesis of complex organic molecules guidetopharmacology.orgnih.govcenmed.combldpharm.com. Its molecular structure provides two potential chiral centers and a hydroxyl group, allowing for diverse synthetic transformations and functionalizations.

The compound is available in various stereoisomeric forms, which are critical for controlling the stereochemistry of the final products in asymmetric synthesis. These commercially available chiral forms underpin its utility as a precise building block.

Table 2: Selected Stereoisomers of this compound

| Compound Name | PubChem CID (or CAS if CID for free base not found) |

| This compound (unspecified) | 21973779 |

| (3R,5S)-5-Methylpyrrolidin-3-ol | 55299574 |

| (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride | 67314837 |

| (3S,5R)-5-Methylpyrrolidin-3-ol hydrochloride | 67315835 |

The research landscape surrounding this compound is primarily centered on its role as a precursor for more elaborate structures. For instance, the closely related compound 1-methylpyrrolidin-3-ol serves as a crucial intermediate in the production of pharmaceutical drugs, with synthetic routes involving reactions of 3-hydroxypyrrolidine with formaldehyde (B43269) and hydrogen in the presence of metal catalysts drugbank.com. This highlights the potential of this compound as a starting material for similarly complex and pharmaceutically relevant compounds through strategic methylation or other modifications.

The capacity for further functionalization of the this compound scaffold is evident in reported derivatives such as 3-(2-aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol (B13173678) and 5-cyclobutyl-5-methylpyrrolidin-3-ol, which are themselves explored as building blocks in organic synthesis guidetopharmacology.orgfishersci.com. This indicates that the this compound core can be elaborated to introduce diverse substituents, leading to new compounds with potentially valuable properties. The commercial availability of its stereoisomers also suggests its established and recognized value in the synthesis community for constructing complex chiral molecules cenmed.combldpharm.cominnexscientific.comchem960.com.

Scope and Objectives of Current Academic Review

This academic review aims to provide a concise yet comprehensive overview of the chemical compound this compound within the context of advanced chemical research. It seeks to delineate the overarching significance of pyrrolidine scaffolds in modern organic chemistry, elucidate the critical role of chiral pyrrolidines in asymmetric synthesis, and specifically explore the current research landscape that positions this compound as a valuable chiral building block. By synthesizing information from diverse academic sources, this review intends to serve as a foundational resource for researchers interested in the synthetic utility and potential applications of this important chemical entity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDSFXRPBMMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70916346 | |

| Record name | 5-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94134-94-8 | |

| Record name | 5-Methyl-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-hydroxypyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70916346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidinol, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-HYDROXYPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H59UFW3JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Methylpyrrolidin 3 Ol and Its Chiral Derivatives

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount for producing specific stereoisomers of 5-methylpyrrolidin-3-ol, as the biological activity of resulting pharmaceutical compounds is often dependent on their precise three-dimensional structure. Methodologies range from metal-catalyzed reactions using chiral ligands to enzymatic transformations.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and has been successfully applied to the synthesis of chiral pyrrolidines through various transformations, including hydrogenations, cycloadditions, and alkylations. mdpi.com

Chiral catalysts are typically composed of a metal center and a chiral ligand. The ligand's structure is crucial as it creates a chiral environment around the metal, influencing the stereochemical outcome of the reaction. Many "privileged" ligands possess C2 symmetry, which reduces the number of possible isomeric metal complexes and enhances selectivity.

For the synthesis of substituted pyrrolidines and their precursors, various combinations of metals and ligands have proven effective. Transition metals such as rhodium, ruthenium, palladium, and iridium are commonly employed. mdpi.comajchem-b.com These are often paired with chiral phosphine (B1218219) ligands. For instance, bidentate phosphine ligands like BINAP and SEGPHOS have been used in ruthenium-catalyzed reductions of levulinic acid esters to produce chiral precursors for 5-methylpyrrolidin-2-one, a related structure. mdpi.com Chiral amino alcohols represent another important class of ligands; for example, (1S,2R)-N,N-dibutylnorephedrine (DBNE) has been used to catalyze the enantioselective addition of dialkylzincs to aldehydes, a key step in building chiral alcohol functionalities that can be incorporated into pyrrolidine (B122466) structures. clockss.org

| Catalyst/Ligand Type | Metal Center | Example Ligand(s) | Application |

| Chiral Phosphine Ligands | Ruthenium (Ru) | BINAP, SEGPHOS | Asymmetric reduction of keto-esters to chiral hydroxy-esters, precursors to chiral pyrrolidones. mdpi.com |

| Chiral Amino Alcohols | Zinc (Zn) (from Dialkylzinc) | (1S,2R)-N,N-dibutylnorephedrine (DBNE) | Enantioselective alkylation of aldehydes to form chiral secondary alcohols. clockss.org |

| Pyridine-Containing Ligands | Palladium (Pd), Copper (Cu) | Pyridyl pyrrolidines, Pyridyl oxazolines | Asymmetric allylic alkylation and oxidation. diva-portal.orgdurham.ac.uk |

| Planar Chiral Complexes | Ruthenium (Ru), Rhodium (Rh) | Cp-derived, η⁶-arene complexes | Asymmetric hydrogenations and amidations. nih.gov |

Enantioselective alkylation is a powerful method for creating carbon-carbon bonds and setting stereocenters. In the context of pyrrolidine synthesis, this can involve the alkylation of a precursor molecule or the direct alkylation of a pre-formed ring.

One notable approach is the enantioselective alkylation of aldehydes with dialkylzincs, catalyzed by a chiral amino alcohol like (1S,2R)-DBNE. clockss.org This reaction can produce chiral secondary alcohols with high enantiomeric excess (up to 94% e.e.). clockss.org These chiral alcohols can then serve as versatile intermediates, with the hydroxyl group guiding further transformations or becoming the hydroxyl group in the final pyrrolidin-3-ol product after subsequent cyclization steps.

Another strategy involves the use of strong bases and chiral auxiliaries or catalysts to control the stereochemistry of alkylation on a molecule destined to become the pyrrolidine ring. For instance, some patented procedures describe the use of lithium hexamethyldisilazide (LiHMDS) in conjunction with alkyl bromides to construct substituted pyrrolidine rings with defined stereochemistry.

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. uni-greifswald.de Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiopure compounds. ucl.ac.uk

Enzymatic kinetic resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers. This process relies on an enzyme that selectively reacts with only one enantiomer of the racemate, allowing for the separation of the unreacted, enantiopure substrate from the modified product. uni-greifswald.de

Hydrolases, particularly lipases, are frequently employed for this purpose due to their broad substrate tolerance and commercial availability. unipd.it For example, Candida antarctica lipase (B570770) B (CaLB) has been used in the kinetic resolution of racemic γ-lactams, which are direct precursors to chiral pyrrolidinols. mdpi.comresearchgate.net In such a resolution, the lipase selectively hydrolyzes an acetate (B1210297) group from one enantiomer of a 1-(acetoxymethyl)-pyrrolidin-2-one derivative, leaving the other enantiomer unreacted and in high enantiomeric purity. mdpi.comresearchgate.net While specific enzymatic resolution of this compound itself is not detailed in the provided sources, this strategy represents a viable pathway for achieving enantiopurity by targeting its precursors.

Aldolases are enzymes that catalyze stereoselective aldol (B89426) addition reactions, forming new carbon-carbon bonds with control over newly generated chiral centers. google.com This capability has been harnessed for the asymmetric synthesis of functionalized N-heterocycles.

A chemoenzymatic strategy has been developed for the synthesis of (3S,5R)-5-methylpyrrolidin-3-ol. csic.esresearchgate.net The key step is an aldol addition of propanal to N-Cbz-3-aminopropanal, catalyzed by engineered variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) from Escherichia coli. google.comcsic.es This biocatalytic step creates the necessary chiral centers in the acyclic aldol adduct. Subsequent treatment of this intermediate with hydrogen in the presence of a palladium on charcoal (Pd/C) catalyst induces a one-pot intramolecular reductive amination and deprotection, yielding the desired this compound. csic.esresearchgate.net This process resulted in the formation of two diastereoisomers, with the major product being the desired (3S,5R)-5-methylpyrrolidin-3-ol. csic.es

| Step | Description | Catalyst | Outcome |

| 1. Aldol Addition | Asymmetric C-C bond formation between propanal and N-Cbz-3-aminopropanal. | Engineered D-fructose-6-phosphate aldolase (FSA) | Chiral aldol adduct with defined stereocenters. google.comcsic.es |

| 2. Cyclization/Reduction | Intramolecular reductive amination and deprotection. | Palladium on Charcoal (Pd/C), H₂ | (3S,5R)-5-methylpyrrolidin-3-ol as the major diastereomer (70:30 ratio). csic.es |

This two-step sequence highlights the power of combining biocatalysis and traditional chemistry to access complex chiral molecules like this compound with high stereocontrol. csic.es

Enzymatic Resolution Techniques

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in the synthesis of chiral pyrrolidines. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct a stereoselective reaction, and are subsequently removed.

One notable application involves the asymmetric synthesis of 1,3-dipolar cycloaddition reactions. For instance, the use of a chiral sultam, such as (2R)-bornane-2,10-sultam, as an auxiliary on the dipolarophile can control the facial selectivity of the cycloaddition with an achiral azomethine ylide precursor. This approach has been successfully used to prepare highly functionalized, enantioenriched pyrrolidines.

Another strategy focuses on the diastereoselective functionalization of pyrrolidine precursors. The N-tert-butanesulfinyl group has proven to be an effective chiral auxiliary in the 1,3-dipolar cycloaddition of azomethine ylides with 1-azadienes. acs.org The stereochemistry of the final polysubstituted pyrrolidine is dictated by the configuration of the sulfinyl group, allowing for the synthesis of products with up to four contiguous stereocenters with high diastereoselectivity. acs.org

The following table summarizes examples of chiral auxiliaries used in the synthesis of chiral pyrrolidine derivatives.

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

|---|---|---|---|

| (2R)-bornane-2,10-sultam | 1,3-Dipolar Cycloaddition | Controls facial selectivity in the reaction of propenoyl sultams with azomethine ylides. | N/A |

| (S)-N-tert-butanesulfinyl | 1,3-Dipolar Cycloaddition | Used on 1-azadienes to direct the diastereoselective cycloaddition with azomethine ylides, yielding densely substituted pyrrolidines. | acs.org |

| (S,S)-(+)-Pseudoephedrine | Aziridine Ring-Opening | Used to form chiral enolates that react with N-activated aziridines for the stereocontrolled synthesis of γ-amino amides, precursors to substituted pyrrolidin-2-ones. | N/A |

Ring Construction and Functionalization Pathways

Constructing the pyrrolidine ring and subsequently modifying it are fundamental aspects of synthesizing derivatives like this compound. Modern synthetic chemistry offers a variety of pathways, from building the ring from linear molecules to precisely altering an existing pyrrolidine core.

Pyrrolidine Ring Synthesis from Acyclic Precursors

The de novo construction of the pyrrolidine ring from acyclic (open-chain) precursors is a versatile approach that allows for the introduction of various substituents from the outset. Several robust methods have been established.

One highly efficient method is the reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran. thieme-connect.com This reaction, typically carried out in an acidic aqueous medium with a reducing agent like sodium borohydride, is fast, high-yielding, and compatible with a wide range of functional groups on the primary amine. thieme-connect.comresearchgate.net

Another powerful strategy is intramolecular hydroamination . A redox-enabled, metal-free approach allows for the one-pot synthesis of pyrrolidines from secondary amines bearing an alkene moiety. rsc.orgrsc.org The process involves the in situ generation of a hydroxylamine (B1172632), which undergoes a concerted Cope-type hydroamination to form a pyrrolidine N-oxide, followed by reduction to the final pyrrolidine. rsc.orgrsc.org This method is noted for its mild conditions and high functional group tolerance. rsc.org

The Paal-Knorr pyrrole (B145914) synthesis , followed by reduction, also serves as a pathway. This involves the condensation of a primary amine with a 1,4-dicarbonyl compound (or its equivalent, like 2,5-dimethoxytetrahydrofuran) to form a pyrrole, which is then reduced to the corresponding pyrrolidine. organic-chemistry.org

| Method | Acyclic Precursors | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Reductive Condensation | Primary amine, 2,5-Dimethoxytetrahydrofuran | Sodium borohydride, Acidic medium | Forms N-substituted pyrrolidines in a one-batch process. | thieme-connect.com |

| Redox-Enabled Hydroamination | Unsaturated secondary amine | Oxidant (e.g., m-CPBA), Reductant (e.g., PPh₃) | A one-pot, metal-free cyclization via a hydroxylamine intermediate. | rsc.orgrsc.org |

| Intramolecular Carboamination | γ-Alkenyl N-arylsulfonamides | Copper(II) carboxylates | An oxidative cyclization that forms both a C-N and a C-C bond, yielding 2,5-disubstituted pyrrolidines. | nih.gov |

| Reductive Hydroamination Cascade | Enynyl amines | TMSOTf, Et₃SiH | A metal-free, Lewis acid-mediated cascade for stereoselective synthesis of disubstituted pyrrolidines. | organic-chemistry.org |

Pyrrolidine Ring Functionalization: Advanced Transformations

Once the pyrrolidine core is formed, advanced chemical transformations can be employed to introduce or modify functional groups, leading to a diverse array of derivatives.

Direct functionalization of otherwise inert C-H bonds is a highly atom-economical and efficient strategy. In pyrrolidine chemistry, redox-triggered methods have emerged as a powerful tool for introducing substituents at the α-carbon positions.

One prominent strategy involves the use of an internal oxidant, such as o-benzoquinone. acs.orgnih.gov Reaction of an N-aryl pyrrolidine with o-benzoquinone generates an iminium ion intermediate. This intermediate can then be trapped by a nucleophile to yield an α-functionalized pyrrolidine. acs.orgnih.govresearchgate.net A key advantage of this method is the high regio- and diastereoselectivity, often favoring functionalization at the less substituted secondary α-C–H bond in 2-substituted pyrrolidines, enabling the synthesis of unsymmetrical 2,5-disubstituted products. acs.orgnih.gov This process can also be used to oxidize pyrrolidines to γ-lactams under mild conditions. acs.org

Electrochemical methods offer another avenue for C-H functionalization. The aminoxyl-mediated Shono-type oxidation is a selective electrochemical process that converts pyrrolidines into the corresponding pyrrolidinones (γ-lactams). acs.orgorganic-chemistry.orgacs.orgnih.gov This method proceeds at a lower redox potential than classical Shono oxidations, which allows for high functional group compatibility. organic-chemistry.orgacs.org The use of user-friendly electrochemical setups and cost-effective electrodes makes this a practical and scalable approach. organic-chemistry.org

| Method | Oxidant/Mediator | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Internal Redox-Triggered C-H Functionalization | o-Benzoquinone | N-Aryl-2-substituted pyrrolidine | N-Aryl-2,5-disubstituted pyrrolidine | Regioselective functionalization of the secondary α-C–H bond. | acs.orgnih.gov |

| Electrochemical Shono-type Oxidation | ketoABNO (mediator) | Functionalized pyrrolidine | Pyrrolidinone (γ-lactam) | High functional group tolerance due to low oxidation potential; uses cost-effective electrodes. | acs.orgorganic-chemistry.orgacs.org |

| Molecular Iodine-Mediated Oxidation | Iodine (I₂) | 2-Substituted pyrrolidine | N,O-Acetal | Allows for late-stage difunctionalization of the pyrrolidine ring. | acs.org |

Nucleophilic substitution is a cornerstone of functional group interconversion. In the context of this compound, the hydroxyl group is a prime site for such transformations. However, a more versatile and stereocontrolled approach often involves the nucleophilic ring-opening of epoxides . rsc.orgnih.gov This strategy allows for the installation of two vicinal functional groups—an alcohol and the nucleophile's functionality—with well-defined stereochemistry. benthamdirect.comthieme-connect.de

The asymmetric ring-opening (ARO) of meso-epoxides, which are achiral compounds with a plane of symmetry, is particularly powerful. nih.gov Using a chiral catalyst, a nucleophile can selectively attack one of the two enantiotopic carbon atoms of the epoxide ring, leading to a single enantiomer of the product. nih.gov Nitrogen-based nucleophiles, such as anilines, azides, or other amines, are commonly used to generate chiral β-amino alcohols, which are direct precursors to or analogues of hydroxylated pyrrolidines. rsc.org The regioselectivity of the ring-opening (i.e., which carbon the nucleophile attacks) can be controlled by the substrate's electronic and steric properties or, in more advanced systems, by the catalyst itself. rsc.org

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene or alkyne) is one of the most powerful and widely used methods for constructing the pyrrolidine ring. core.ac.uktandfonline.comacs.org This reaction is highly atom-economical and can create up to four new stereocenters in a single step with a high degree of stereocontrol. unife.itnih.gov

Azomethine ylides are transient 1,3-dipoles that are typically generated in situ. Common methods for their generation include:

Condensation and Decarboxylation: The reaction of an α-amino acid (like glycine (B1666218) or sarcosine) with an aldehyde or ketone. tandfonline.commdpi.com

Deprotonation: Treatment of an imine derived from an α-amino ester with a base. rsc.org

Reductive Generation: A modern approach involves the iridium-catalyzed reduction of tertiary amides or lactams. unife.itnih.govacs.orgnih.govchemrxiv.org This method, using Vaska's complex and a silane (B1218182) reductant, provides access to both stabilized and unstabilized azomethine ylides under mild conditions. unife.itnih.govacs.orgnih.govchemrxiv.org

The subsequent cycloaddition with an electron-deficient alkene proceeds with high regio- and diastereoselectivity, affording structurally complex and diverse pyrrolidine scaffolds. nih.govacs.org The stereochemical outcome can often be controlled by using chiral catalysts or auxiliaries, making it a cornerstone of asymmetric pyrrolidine synthesis. acs.orgrsc.org

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Tertiary amide/lactam | Electron-deficient alkene | [IrCl(CO)(PPh₃)₂] (Vaska's complex), TMDS | Reductive generation of ylide; provides access to unstabilized dipoles. | nih.govacs.org |

| Aldehyde + α-Amino acid | N-Substituted maleimide | Heat (conventional or microwave) | Classic, often multicomponent, approach for generating polysubstituted pyrrolidines. | tandfonline.com |

| α-Iminoester | Various alkenes | Ag₂CO₃, Cu(I), or other Lewis acids | Metal-catalyzed asymmetric cycloaddition for high enantioselectivity. | acs.orgrsc.org |

| N-(Tributylstannyl)methyliminium ion | Activated alkene | Forced demetalation | Allows for control over reaction pathways to achieve high diastereoselectivity. | core.ac.ukacs.org |

Nucleophilic Substitution Reactions

Total Synthesis of Complex Molecules Incorporating this compound Scaffolds

The synthesis of complex molecules that feature the this compound framework is a significant endeavor in medicinal chemistry, driven by the presence of this scaffold in various biologically active compounds. The inherent stereochemistry and functionality of this pyrrolidine derivative make it a valuable building block for creating sophisticated molecular architectures with potential therapeutic applications. The total synthesis of such molecules requires robust and adaptable synthetic strategies to construct not only the pyrrolidine core but also to integrate it seamlessly into larger, often macrocyclic, structures.

Strategies for Incorporating the Pyrrolidine Core into Macrocycles

The incorporation of the this compound moiety into macrocyclic structures is a key strategy in the development of novel therapeutic agents, particularly in the field of oncology. Macrocyclization offers a way to create conformationally constrained molecules, which can lead to high affinity and selectivity for biological targets. nih.gov

A prominent example of incorporating a chiral derivative, (3R, 5R)-5-methylpyrrolidin-3-ol, into a macrocyclic structure is demonstrated in the synthesis of histone deacetylase (HDAC) inhibitors. nih.gov The strategy involves a multi-step sequence where the pyrrolidine derivative is introduced towards the later stages of the synthesis. The alcohol functional group of the pyrrolidine is activated, typically by mesylation, to facilitate its reaction with an amine-containing linear precursor, forming a key amide bond. nih.gov Subsequent deprotection and an intramolecular nucleophilic substitution reaction under basic conditions then effect the final ring closure to yield the macrocycle. nih.gov

The general approach for incorporating the pyrrolidine unit can be summarized in the following steps:

Synthesis of a linear precursor : A multi-step synthesis is employed to construct a linear molecule containing the necessary functional groups for both the attachment of the pyrrolidine ring and the final macrocyclization step.

Coupling of the pyrrolidine derivative : The this compound derivative is coupled to the linear precursor. This is often achieved by converting the hydroxyl group of the pyrrolidine into a better leaving group (e.g., mesylate) followed by nucleophilic substitution with an amine on the linear chain. nih.gov

Macrocyclization : The final step involves an intramolecular reaction to close the ring. This can be achieved through various cyclization techniques, such as nucleophilic substitution, to form the macrocyclic structure. nih.gov

This strategy allows for the late-stage introduction of the pyrrolidine moiety, which can be beneficial for creating a library of related compounds for structure-activity relationship (SAR) studies.

Sequential Reaction Methodologies for Multi-Step Syntheses

The construction of complex molecules containing the this compound scaffold relies heavily on sequential reaction methodologies. These multi-step syntheses are designed to build molecular complexity in a controlled and predictable manner. The synthesis of macrocyclic HDAC inhibitors serves as an excellent case study for such a sequential approach. nih.govresearchgate.net

One reported synthesis begins with commercially available starting materials and proceeds through a series of transformations to build a linear precursor poised for cyclization. researchgate.net A key intermediate is prepared and then elaborated through several steps including mesylation and removal of protecting groups to prepare for the introduction of the pyrrolidine ring. nih.gov

The following table outlines a representative sequential synthesis for incorporating (3R, 5R)-5-methylpyrrolidin-3-ol into a macrocyclic final product. nih.govresearchgate.net

| Step | Reagents and Conditions | Transformation |

| 1 | MsCl, N,N-diisopropylethylamine, CHCl3 | The alcohol of a precursor is mesylated. |

| 2 | (3R, 5R)-5-methylpyrrolidin-3-ol | The mesylated precursor is aminated with the pyrrolidine derivative. |

| 3 | MsCl, N,N-diisopropylethylamine, CHCl3 | Another alcohol group on the molecule is mesylated. |

| 4 | TFA, H2O | A MOM protecting group is removed. |

| 5 | K2CO3, DMF | An intramolecular nucleophilic substitution reaction occurs to form the macrocycle. |

This sequence highlights a carefully orchestrated series of reactions where each step sets the stage for the next. The use of protecting groups, such as the MOM (methoxymethyl ether) group, is crucial for masking reactive functional groups until the appropriate stage of the synthesis. nih.gov The final intramolecular cyclization is a critical step that forms the macrocyclic architecture. nih.govresearchgate.net

The choice of reagents and reaction conditions at each step is critical for achieving high yields and stereoselectivity. For instance, the use of a non-nucleophilic base like N,N-diisopropylethylamine during mesylation prevents unwanted side reactions. researchgate.net The final cyclization is typically performed under dilute conditions to favor the intramolecular reaction over intermolecular polymerization.

Stereochemical Investigations and Conformational Analysis of 5 Methylpyrrolidin 3 Ol

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The controlled synthesis of specific stereoisomers of 5-Methylpyrrolidin-3-ol is a significant challenge that requires precise control over diastereoselectivity and enantioselectivity. mdpi.com Synthetic chemists employ various strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis, to achieve high stereochemical purity. mdpi.com

One notable approach involves the chemoenzymatic synthesis of N-heterocycles. csic.es For instance, aldolases such as 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) can catalyze the aldol (B89426) addition of aldehydes to N-Cbz-protected amino aldehydes. csic.es The resulting adducts can then undergo intramolecular reductive amination to yield pyrrolidine (B122466) derivatives with high stereoselectivity, often achieving diastereomeric ratios (dr) of up to 97:3. csic.es Another strategy involves the stereoselective reduction of a ketone precursor. For example, the reduction of (±)-pyrrolidin-3-ol has been used as a key step in the synthesis of preussin (B1679086) and its C(3) epimer. sci-hub.st

The synthesis of specific trans-isomers, such as (3R,5R)-5-methylpiperidin-3-ol (a related piperidine (B6355638) analog), has been accomplished from S(l)-pyroglutaminol. nih.gov This multi-step synthesis involves an initial condensation, followed by alkylation with iodomethane, which produces a mixture of cis and trans isomers that can be separated chromatographically. nih.govacs.org The desired trans-isomer then undergoes reduction and ring expansion to yield the target stereoisomer. nih.govacs.org

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

|---|---|---|---|

| Chemoenzymatic Synthesis | 2-deoxy-D-ribose-5-phosphate aldolase (DERA), H₂, Pd/C | High diastereoselectivity (up to 97:3 dr) and enantioselectivity (96–98% ee). csic.es | csic.es |

| Asymmetric Synthesis from Proline | (+)- or (−)-proline as a chiral starting material. acs.org | Yields specific enantiomers of N-methylpyrrolidine derivatives. acs.org | acs.org |

| Synthesis from Pyroglutaminol | S(l)-pyroglutaminol, LDA, iodomethane, LiAlH₄. nih.gov | Separable mixture of cis and trans isomers, allowing isolation of the desired trans stereoisomer. nih.gov | nih.gov |

| Redox-Triggered Functionalization | Molecular iodine-mediated oxidation of a substituted pyrrolidine. sci-hub.st | Can be used to synthesize specific diastereomers like (±)-preussin and its C(3) epimer from (±)-pyrrolidin-3-ol. sci-hub.st | sci-hub.st |

Conformational Preferences and Dynamics

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. nih.gov This phenomenon, known as pseudorotation, results in a continuous interconversion between various envelope and twist forms. The substituents on the ring, in this case, the hydroxyl and methyl groups, significantly influence the conformational equilibrium by introducing specific steric and electronic effects.

Computational methods are powerful tools for investigating the conformational landscape of molecules like this compound. researchgate.netnih.gov Density Functional Theory (DFT), often using functionals like B3LYP with basis sets such as 6-31G(d), is commonly employed to optimize geometries and calculate the relative energies of different conformers. nih.govacs.orgwhiterose.ac.uk

These calculations can predict the most stable conformations of the pyrrolidine ring, which typically exist as an envelope form where one atom (often C4) is out of the plane of the other four. researchgate.netresearchgate.net The substituents can occupy either pseudo-axial or pseudo-equatorial positions. researchgate.net In the gas phase, calculations often indicate that the pseudo-axial conformer is more stable, a preference that can be influenced by the size and electronegativity of the substituent. researchgate.net Quantum mechanical calculations help elucidate the stereoelectronic interactions, such as hyperconjugation and intramolecular hydrogen bonding, that are responsible for the stability of a particular conformer. researchgate.net For instance, Natural Bond Orbital (NBO) analysis can reveal the importance of electron delocalization in stabilizing certain conformations. researchgate.net

Experimental techniques provide crucial data to validate and complement computational findings. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying molecular conformation in solution. researchgate.netresearchgate.net Parameters such as the ³JHH coupling constants between protons on the pyrrolidine ring are particularly informative. researchgate.net The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, allowing for the determination of the ring's pucker and the preferred orientation of the substituents. researchgate.net

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| H (on OH) | ~4.8 | - | bmrb.io |

| H3 | ~4.1 | - | bmrb.io |

| H5 | ~3.1 | - | bmrb.io |

| H2a | ~2.9 | - | bmrb.io |

| H2b | ~2.4 | - | bmrb.io |

| H4a | ~1.9 | - | bmrb.io |

| H4b | ~1.4 | - | bmrb.io |

| CH₃ | ~1.0 | - | bmrb.io |

Note: Exact multiplicity and coupling constants were not detailed in the available abstract. Data is approximate based on the BMRB entry.

Computational Conformational Analysis: Density Functional Theory (DFT) and Quantum Mechanical (QM) Methods

Stereogenic Differentiation and its Impact on Molecular Recognition

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound is critical for its interaction with other chiral molecules, a phenomenon known as molecular recognition. This is especially important in a biological context, where the compound may interact with stereoselective targets such as enzymes or receptors. nih.gov

The different spatial orientations of the hydroxyl and methyl groups can lead to vastly different binding affinities for a given target. For example, in studies of tryptamine (B22526) analogues binding to the 5-HT2A receptor, a clear stereochemical preference was observed, with the receptor being 10–20-fold more selective for the R enantiomers of certain pyrrolidine-containing ligands. acs.org Similarly, the orientation of a methyl group on a pyrrolidine ring can dramatically alter the binding mode and functional activity of antiestrogen (B12405530) compounds, determining whether they act as antagonists or degraders of the estrogen receptor. nih.gov

The (3S,5R) configuration, for instance, distinguishes the compound from its diastereomers like (3R,5R)-5-methylpyrrolidin-3-ol, which may exhibit significantly different binding affinities in a chiral environment. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can engage in van der Waals or hydrophobic interactions. The precise positioning of these groups, as defined by the stereochemistry, determines whether these interactions are favorable for binding to a specific molecular target. nih.gov

Reactivity and Reaction Mechanism Studies of 5 Methylpyrrolidin 3 Ol Derivatives

Mechanistic Insights into Hydroxyl Group Reactivity

The hydroxyl group at the C-3 position of the 5-methylpyrrolidin-3-ol ring is a key site for chemical modifications. Its reactivity is influenced by the electronic environment of the pyrrolidine (B122466) ring and the specific reaction conditions employed.

Common reactions involving the hydroxyl group include oxidation, reduction, and substitution. Oxidation of the hydroxyl group can lead to the formation of the corresponding ketone, a 5-methylpyrrolidin-3-one (B13607683) derivative. evitachem.com This transformation is typically achieved using standard oxidizing agents. Conversely, reduction of the hydroxyl group is also possible, leading to different derivatives depending on the reducing agent used.

Nucleophilic substitution reactions at the hydroxyl group are also prevalent. evitachem.com For instance, the hydroxyl group can be replaced by other functional groups under appropriate conditions. The mechanism of these substitutions often involves the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack. The stereochemistry of the starting material plays a crucial role in the stereochemical outcome of these reactions.

The presence of the nitrogen atom in the ring can influence the reactivity of the hydroxyl group. For example, the nitrogen can act as an internal base or nucleophile, potentially participating in intramolecular reactions. The pKa of the hydroxyl group is also affected by the neighboring amine, which in turn is influenced by substituents on the nitrogen.

Nitrogen Atom Reactivity in Pyrrolidine Ring

The nitrogen atom in the pyrrolidine ring of this compound is a secondary amine, which imparts basic and nucleophilic properties to the molecule. nih.gov This nitrogen is a common site for derivatization, allowing for the introduction of a wide range of substituents.

The basicity of the pyrrolidine nitrogen is a key factor in its reactivity. nih.gov It can be readily protonated by acids to form a pyrrolidinium (B1226570) salt. The nucleophilicity of the nitrogen allows it to participate in various reactions, including alkylation, acylation, and arylation. For example, N-alkylation can be achieved by reacting this compound with alkyl halides. N-acylation, the introduction of an acyl group, is another common transformation.

The reactivity of the nitrogen atom can be modulated by the substituents on the pyrrolidine ring. nih.gov Steric hindrance around the nitrogen can affect its ability to react with bulky electrophiles. The electronic effects of other substituents on the ring also play a role in its nucleophilicity. In the context of drug discovery, functionalization of the pyrrolidine nitrogen is a common strategy to modulate the pharmacological properties of the molecule. researchgate.net

Regioselectivity and Stereospecificity in Derivatization

The presence of two distinct reactive sites, the hydroxyl group and the nitrogen atom, raises the issue of regioselectivity in the derivatization of this compound. The choice of reagents and reaction conditions can often direct the reaction to one site over the other. For instance, in reactions with electrophiles, the more nucleophilic nitrogen atom is generally expected to react first under neutral or basic conditions. However, under acidic conditions where the nitrogen is protonated, the hydroxyl group may become the primary site of reaction.

Stereospecificity is a critical consideration in the reactions of chiral derivatives of this compound, such as (3S,5R)-5-methylpyrrolidin-3-ol. The stereochemistry at the C-3 and C-5 positions can direct the approach of incoming reagents, leading to the formation of specific stereoisomers. This is particularly important in the synthesis of enantiomerically pure compounds for pharmaceutical applications, where different stereoisomers can exhibit vastly different biological activities. nih.gov

For example, in the synthesis of α-methylpyrrolidine-5,5-trans-lactam inhibitors, the stereospecificity of the reactions was crucial for defining the chirality of the α-substituent, which in turn influenced the potency of the inhibitors. acs.org The stereochemical orientation of substituents can significantly impact the binding mode of a molecule to its biological target. nih.gov

Exploration of Novel Reaction Pathways

Research into the reactivity of this compound and its derivatives continues to uncover novel reaction pathways and synthetic applications. These explorations are often driven by the need for more efficient and selective methods to synthesize complex molecules, particularly for drug discovery.

One area of exploration involves the use of this compound derivatives as chiral building blocks in asymmetric synthesis. Their inherent chirality can be exploited to control the stereochemistry of new stereocenters formed in a reaction. For example, proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons olefination of aldehydes has been used for the asymmetric synthesis of syn/anti-1,3-amino alcohols. acs.org

The development of new catalytic systems has also opened up novel reaction pathways. For instance, transition-metal catalyzed reactions offer powerful tools for the functionalization of the pyrrolidine ring. Furthermore, the generation and reaction of nitrogen-centered radicals from pyrrolidine derivatives provide access to unique transformations and the construction of complex N-heterocycles. acs.org The study of such novel pathways is essential for expanding the synthetic utility of this compound and its derivatives. acs.orgacs.org

Applications of 5 Methylpyrrolidin 3 Ol As a Versatile Chemical Scaffold in Advanced Materials and Biologically Active Compounds

Design and Synthesis of Advanced Pyrrolidine-Based Scaffolds

5-Methylpyrrolidin-3-ol serves as a crucial chiral building block in the creation of advanced pyrrolidine-based scaffolds. lgcstandards.com Its inherent stereochemistry is pivotal for the synthesis of enantiomerically pure compounds, which are indispensable in the pharmaceutical and agrochemical industries. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, offers a versatile and sp3-rich framework that is highly sought after in drug discovery. nih.govresearchgate.net

The synthesis of complex molecules often involves the strategic functionalization of the pyrrolidine ring. For instance, derivatives of this compound can be prepared through various chemical transformations, including oxidation of the hydroxyl group to a ketone, or substitution reactions at different positions on the ring. These modifications allow for the generation of a diverse library of compounds with distinct biological activities.

Recent research has highlighted several synthetic strategies for constructing pyrrolidine scaffolds. One notable method is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which is a classic and efficient way to form the five-membered ring with control over regio- and stereoselectivity. nih.gov Additionally, multi-component reactions (MCRs) have been employed to construct highly functionalized pyrrolidine skeletons in a single step, providing rapid access to novel iminosugar analogues. orientjchem.org For example, a multifaceted approach involving an MCR, amination, and stereoselective reduction has been successfully used to synthesize new pyrrolidine-based iminosugars. orientjchem.org

The development of advanced pyrrolidine scaffolds also encompasses the synthesis of multi-ring systems. For instance, spirocyclic β-lactam scaffolds containing a pyrrolidine ring have been accessed through asymmetric copper-catalyzed Kinugasa/Aldol (B89426) cyclization reactions. scholaris.ca These complex structures are valuable in medicinal chemistry due to their unique three-dimensional architecture.

| Synthetic Strategy | Description | Key Features | Example Application |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. ucl.ac.uk | High enantiomeric purity. | Synthesis of enantiopure 5-methylpyrrolidin-3-one (B13607683). ucl.ac.uk |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene. nih.gov | High regio- and stereoselectivity. nih.gov | Synthesis of functionalized pyrrolidines for PARP-1 and -2 inhibitors. nih.gov |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more reactants. orientjchem.org | High efficiency and atom economy. | Facile synthesis of pyrrolidine-based iminosugars. orientjchem.org |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. chemimpex.com | High enantiomeric excess. | Enantioselective synthesis of pyrrolidine scaffolds via cobalt-catalyzed enyne cyclization. scholaris.ca |

| Domino Reactions | Cascade of reactions to build complex molecules. scholaris.ca | Formation of multiple bonds in a single operation. | Synthesis of spirocyclic β-lactam scaffolds. scholaris.ca |

Chiral Building Blocks in Pharmaceutical Development

The chirality of this compound makes it an invaluable building block in the development of new pharmaceuticals. chemimpex.com Its stereoisomers can exhibit distinct biological activities, which is a critical consideration in drug design. The ability to synthesize enantiomerically pure compounds is essential for ensuring target specificity and reducing off-target effects. chemimpex.com

Neuropharmacological Agents

The pyrrolidine scaffold, and specifically derivatives of this compound, are of significant interest in the development of neuropharmacological agents. These compounds can serve as intermediates in the synthesis of drugs targeting neurological disorders by modulating neurotransmitter systems. chemimpex.com The pyrrolidine ring is a core component of various alkaloids with known bioactivities, including those that interact with the central nervous system. nih.gov

Research has shown that the stereochemistry of the pyrrolidine ring can significantly influence the pharmacological profile of a compound. For instance, the orientation of a methyl group on the pyrrolidine ring can determine whether a compound acts as a pure antagonist or a selective degrader of a specific receptor. nih.gov This highlights the importance of precise stereochemical control in the design of new neuropharmacological drugs.

Derivatives of this compound have been investigated for their potential to treat conditions such as essential tremor. nih.gov While some pyrrolidine-containing compounds like ethosuximide (B1671622) have been studied, the specific applications of this compound in this area are still under exploration. nih.gov

Anti-inflammatory Compounds

The pyrrolidine scaffold is also a key feature in the design of novel anti-inflammatory agents. ontosight.ai The benzothiazole (B30560) ring system, when combined with a pyrrolidin-3-ol moiety, has been shown to possess a range of biological activities, including anti-inflammatory properties. ontosight.ai This suggests that derivatives of this compound could be developed into new therapies for chronic inflammatory diseases. smolecule.com

The development of dual-target ligands, which can modulate both opioid and dopamine (B1211576) receptors, represents a promising strategy for creating safer analgesics with reduced misuse liability. nih.gov In this context, substituted pyrrolidine scaffolds have been identified as key dopaminergic moieties. nih.gov

| Compound Class | Target/Mechanism | Potential Application | Reference |

| Pyrrolidine-based ligands | Dopamine D3 Receptor (D3R) and μ-Opioid Receptor (MOR) | Safer analgesics, inflammation, neuropathic pain | nih.gov |

| Benzothiazole-pyrrolidin-3-ol hybrids | Undisclosed | Anti-inflammatory, antibacterial, antiviral | ontosight.ai |

| Pyrrolidine derivatives | General anti-inflammatory research | Chronic inflammatory diseases | smolecule.com |

Anticancer Therapeutics

The pyrrolidine ring is a versatile scaffold that has been extensively utilized in the discovery of new anticancer agents. nih.govresearchgate.net Numerous FDA-approved anticancer drugs feature the pyrrolidine moiety, highlighting its importance in oncology. researchgate.net Derivatives of this compound can be incorporated into larger molecules designed to inhibit key pathways involved in cancer progression.

One promising strategy in cancer therapy is the development of dual inhibitors that can target multiple pathways simultaneously, potentially overcoming drug resistance. acs.org For example, 3-arylisoquinoline derivatives bearing a tertiary amine moiety, which can be derived from this compound, have been identified as dual inhibitors of topoisomerase I and II. acs.org These compounds have shown potent antiproliferative activity against small cell lung cancer (SCLC) cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. acs.org

Furthermore, pyrrolidine-containing compounds have been designed as inhibitors of the epidermal growth factor receptor (EGFR) and BRAF pathways, which are frequently mutated in various cancers. researchgate.net Novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives incorporating a pyrrolidine ring have demonstrated significant antiproliferative activity. researchgate.net

| Compound Series | Target Pathway | Cancer Type | Key Findings |

| 3-Arylisoquinolines | Topoisomerase I and II | Small Cell Lung Cancer (SCLC) | Dual inhibition, induction of apoptosis, inhibition of PI3K/Akt/mTOR pathway. acs.org |

| 5-Chloro-indole-2-carboxylates | EGFR/BRAF | Various | Potent antiproliferative activity, with some derivatives outperforming reference drugs. researchgate.net |

| Pyrrolo[3,4-b]indol-3-ones | EGFR/BRAF | Various | Significant antiproliferative activity. researchgate.net |

| Jahanyne derivatives | Undisclosed | Human lung cancer cells | Control of the G0/G1 phase of the cell cycle. researchgate.net |

Iminosugars and Glycosidase Inhibitors

Polyhydroxylated pyrrolidines, also known as iminosugars, are a significant class of compounds that mimic the structure of carbohydrates and act as potent and specific inhibitors of glycosidases and glycosyltransferases. mdpi.comnih.gov These enzymes are involved in numerous crucial biological processes, and their inhibition has therapeutic potential in a wide range of diseases, including diabetes, cancer, and viral infections. mdpi.com

The synthesis of pyrrolidine-based iminosugars often starts from chiral precursors, and this compound can serve as a valuable building block in this regard. orientjchem.org Synthetic strategies typically involve the construction of a highly functionalized pyrrolidine ring followed by reduction and other modifications to introduce the desired hydroxyl groups. orientjchem.orgorientjchem.org

Researchers have developed various approaches to synthesize these complex molecules, including multi-component reactions and stereoselective reductions. orientjchem.org The resulting iminosugars have been tested for their ability to inhibit enzymes like alpha-glucosidase, which is a key target in the management of type 2 diabetes. orientjchem.org Some synthesized pyrrolidine-based iminosugars have shown promising inhibitory activity at low concentrations. orientjchem.orgresearchgate.net

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical reaction in a stereoselective manner. du.ac.in After the desired transformation, the auxiliary is removed, yielding a chiral product. du.ac.in this compound and its derivatives are well-suited for this role due to their defined stereochemistry and the presence of functional groups that can be used for attachment and detachment. ucl.ac.ukchemimpex.com

The use of chiral auxiliaries is a powerful strategy for achieving high levels of asymmetric induction in a variety of chemical reactions, including Michael additions, alkylations, and aldol reactions. ucl.ac.ukdu.ac.in For example, enantiopure α-phenylethylamine, a conceptually similar chiral amine, has been successfully used as a chiral auxiliary in the asymmetric Michael addition of amines to α,β-unsaturated esters. ucl.ac.uk

In a similar vein, the enantioselective synthesis of 5-substituted pyrrolidin-3-ones has been achieved using a Davies' chiral auxiliary. ucl.ac.uk This approach involves the use of a chiral iron acyl complex to control the stereochemistry of a key bond-forming step. While this specific example does not directly use this compound as the auxiliary, it demonstrates the principle of using chiral scaffolds to control the synthesis of pyrrolidine-based structures.

Ligand Design for Catalysis and Metal Coordination

The unique structural attributes of this compound, particularly its stereochemistry and bifunctional nature, make it a valuable scaffold in the design of chiral ligands for asymmetric catalysis and metal coordination. The presence of a secondary amine, a hydroxyl group, and two stereogenic centers allows for the synthesis of a diverse range of ligands that can form stable and stereochemically defined complexes with various transition metals.

The nitrogen and oxygen atoms of the this compound core can act as a bidentate chelate, coordinating to a metal center to form a stable five-membered ring. This chelation is fundamental to creating a well-defined and often rigid catalytic environment. The stereochemistry at the C3 and C5 positions is crucial as it dictates the chiral pocket of the resulting metal complex, which is essential for achieving high enantioselectivity in catalytic transformations. diva-portal.org

Derivatives of this scaffold are employed in a variety of metal-catalyzed reactions. For instance, chiral pyrrolidine-based ligands are instrumental in processes such as the enantioselective addition of organometallic reagents to aldehydes and palladium-catalyzed allylic alkylations. diva-portal.orgresearchgate.netresearchgate.net The steric and electronic properties of the ligand can be fine-tuned by modifying the pyrrolidine ring, for example, by N-alkylation or by converting the hydroxyl group into other functionalities. This modularity allows for the systematic optimization of ligands for specific catalytic applications. diva-portal.org

Research into related chiral pyrrolidine structures demonstrates their effectiveness in asymmetric catalysis. For example, ligands derived from similar backbones have shown high efficiency in reactions like the diethylzinc (B1219324) addition to benzaldehyde (B42025) and the reductive amination of ketoacids. researchgate.netmdpi.com The success of these related systems underscores the potential of ligands derived from the this compound scaffold. The inherent chirality and functional group arrangement provide a robust framework for developing catalysts that can control the stereochemical outcome of a reaction with high precision.

The table below summarizes the performance of representative chiral ligands, including those with structural similarities to this compound, in various asymmetric catalytic reactions.

Table 1: Performance of Chiral Pyrrolidine-Related Ligands in Asymmetric Catalysis

| Catalyst/Ligand System | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Ref |

|---|---|---|---|---|---|

| Chiral Ru/bisphosphine catalyst | Asymmetric Reductive Amination | Methyl levulinate | up to 89 | up to 96 | mdpi.com |

| (S,S,S)-4 (derived from aminocyclohexanol) | Diethylzinc addition | Benzaldehyde | 45-86 | 76 | researchgate.net |

| (S,S,S,S,R,R)-18 (derived from aminocyclohexanol) | Diethylzinc addition | Benzaldehyde | 45-86 | 68 | researchgate.net |

This data highlights the capacity of chiral scaffolds containing the pyrrolidine motif to induce high levels of stereocontrol in metal-catalyzed transformations. The design of ligands based on this compound continues to be an active area of research, aiming to unlock new catalytic reactivities and improve the efficiency of synthesizing enantiomerically pure molecules. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization in Research of 5 Methylpyrrolidin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 5-methylpyrrolidin-3-ol derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework. researchgate.netipb.pt

In the ¹H NMR spectrum of (3S,5R)-5-methylpyrrolidin-3-ol, specific signals corresponding to the protons at different positions of the pyrrolidine (B122466) ring and the methyl group can be observed. bmrb.io For instance, in a study of pyrrolidine-based iminosugars, ¹H NMR shifts were instrumental in confirming the structure of the synthesized derivatives. orientjchem.org Similarly, ¹³C NMR provides data on the carbon skeleton, with distinct chemical shifts for the carbons in the pyrrolidine ring and the methyl substituent. orientjchem.org

Beyond basic structural confirmation, advanced NMR techniques, including two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, are employed to establish connectivity between protons and carbons, which is vital for complex derivatives. ipb.ptwestmont.edu These methods help in assigning all proton and carbon signals accurately, even in structurally intricate molecules. ipb.pt

Furthermore, NMR is a powerful tool for conformational analysis. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. researchgate.net The coupling constants (J-values) between protons, measured from ¹H NMR spectra, are highly dependent on the dihedral angles between them and thus provide critical insights into the preferred ring conformation in solution. researchgate.net By analyzing these coupling constants, researchers can determine the puckering of the pyrrolidine ring and the pseudo-axial or pseudo-equatorial orientation of the substituents. researchgate.net Variable-temperature NMR studies can also be employed to investigate the dynamics of conformational changes. mdpi.com

Table 1: Representative NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-2 | 3.25 (dd, J = 11.5, 5.5 Hz) | 59.69 |

| C-3 | 4.10 (m) | 71.30 |

| C-4 | 1.78 (m), 2.15 (m) | 45.75 |

| C-5 | 3.67 (q, J = 5.6 Hz) | 64.32 |

| CH₃ | 1.20 (d, J = 6.2 Hz) | 22.28 |

| N-H | 2.50 (br s) | - |

| O-H | 4.50 (d, J = 4.0 Hz) | - |

| Note: This is a representative table; actual values can vary depending on the specific derivative and solvent used. |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis in Complex Derivatives

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the accurate mass of a molecule with a high degree of precision, which in turn helps in confirming its elemental formula. researchgate.netnih.gov

Different ionization techniques can be employed in MS, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically produce the protonated molecule [M+H]⁺ or other adduct ions. dokumen.pubresearchgate.net This allows for the direct determination of the molecular weight. For example, in the analysis of pyrrolidine-based iminosugars, GC-MS and LC-MS were used to find the mass-to-charge ratio (m/z) of the synthesized compounds, confirming their expected molecular weights. orientjchem.org

Tandem mass spectrometry (MS/MS) is a powerful extension of the technique used for detailed structural analysis. In an MS/MS experiment, a specific ion (often the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific substructures and the connectivity of different functional groups. For instance, the fragmentation of pyrrolidine-containing compounds often leads to a characteristic fragment ion with an m/z of 84.08, corresponding to the methylpyrrolidine moiety (C₅H₁₀N⁺). nih.gov This diagnostic ion can be a key indicator for the presence of the 5-methylpyrrolidine core in an unknown sample. nih.gov

The analysis of fragmentation patterns is crucial for distinguishing between isomers and for the structural elucidation of complex derivatives where NMR data alone may not be sufficient.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 102.09134 |

| [M+Na]⁺ | 124.07328 |

| [M-H]⁻ | 100.07678 |

| [M+H-H₂O]⁺ | 84.081320 |

| Data sourced from PubChemLite and calculated using CCSbase. uni.lu |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For chiral molecules like this compound derivatives, determining the absolute configuration is critical, as different enantiomers can have vastly different biological activities.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. researchgate.net This allows for the unambiguous determination of the relative and absolute stereochemistry of the chiral centers in the pyrrolidine ring. For instance, X-ray diffraction was used to confirm the (R,R)-configuration of a 2,4-dimethylpiperidine (B1583269) derivative, a related heterocyclic compound. nih.gov

X-ray crystallography also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. researchgate.net These interactions can play a significant role in the physical properties of the solid material. Studies on related heterocyclic compounds have shown how different substituents and crystallization conditions can influence the hydrogen-bonding network.

While obtaining a suitable single crystal can be a challenge, the detailed and unambiguous structural information provided by X-ray crystallography is invaluable for validating the structures of novel this compound derivatives and for understanding their structure-property relationships. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure Validation

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound derivatives, key absorption bands would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. orientjchem.org

N-H stretch: A band in the region of 3300-3500 cm⁻¹ for secondary amines. orientjchem.org

C-H stretch: Bands in the region of 2850-3000 cm⁻¹. researchgate.net

C-O stretch: A band in the region of 1000-1300 cm⁻¹. orientjchem.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. edinst.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. edinst.com The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. photothermal.com

These techniques are particularly useful for confirming the presence or absence of specific functional groups during a chemical synthesis and for verifying the identity of a final product. For example, the appearance of a strong O-H stretching band in the IR spectrum would confirm the presence of the hydroxyl group in a synthesized this compound derivative. orientjchem.org

Computational and Theoretical Studies on 5 Methylpyrrolidin 3 Ol

Quantum Mechanical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and predicting the reactivity of 5-methylpyrrolidin-3-ol. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical properties.

DFT methods, such as the B3LYP functional, are frequently used to determine the optimized geometry and electronic properties of pyrrolidine (B122466) derivatives. researchgate.netnih.gov For instance, calculations can predict bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be determined. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, especially when combined with large basis sets. researchgate.net These calculations can be used to compute various properties, including:

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how this compound will interact with other molecules, including biological receptors.

Reactivity Indices: Parameters derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, can be calculated to quantify the reactivity of the molecule. These indices help in predicting the most likely sites for nucleophilic or electrophilic attack. acs.org

Reaction Mechanisms: Quantum mechanical calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. For example, the oxidation of the hydroxyl group or substitution reactions at various positions on the pyrrolidine ring can be studied to understand the underlying mechanisms.

A study on related pyrrolidinones demonstrated the use of high-level ab initio calculations (G3(MP2)//B3LYP) to compute enthalpies of formation, with results showing excellent agreement with experimental data. researchgate.net Similarly, DFT calculations have been employed to understand the tautomeric equilibrium in related 1H-pyrrol-3-ol systems. nih.gov

Table 1: Predicted Quantum Mechanical Properties of a Pyrrolidine Scaffold

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO-LUMO Gap | Varies with substituents and conformation | Indicates chemical reactivity and electronic stability. |

| Electron Density | Highest around the nitrogen and oxygen atoms | Identifies nucleophilic centers for chemical reactions. |

| Electrostatic Potential | Negative potential near N and O; positive near H atoms | Predicts sites for intermolecular interactions (e.g., hydrogen bonding). |

| Dipole Moment | Non-zero value | Influences solubility and interactions in polar environments. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are crucial for exploring the conformational landscape of this compound and its interactions with its environment, such as solvent molecules or a protein binding pocket. nih.gov

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The specific conformation is influenced by the stereochemistry and the nature of the substituents. MD simulations can map the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Key parameters analyzed in MD simulations include: researchgate.net

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's atoms from a reference structure over time, indicating the stability of the simulation and conformational changes. nih.govnih.gov

Radius of Gyration (Rg): Indicates the compactness of the molecule. Changes in Rg can signify conformational transitions, such as the extension or folding of a part of the molecule. researchgate.netnih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and how it presents itself for intermolecular interactions. researchgate.netnih.gov